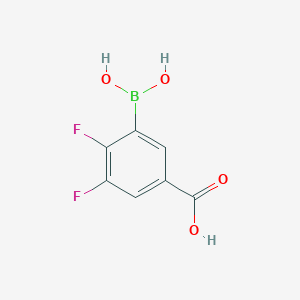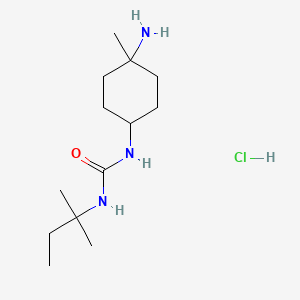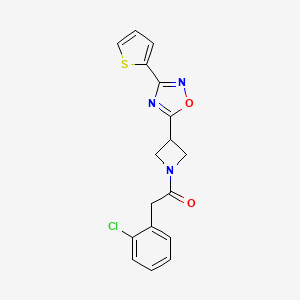
Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate” likely refers to a chemical compound that contains a pyrrole ring, a trifluoromethyl group, and a carboxylate ester group . Pyrrole is a five-membered aromatic ring with one nitrogen atom . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . A carboxylate ester group refers to a carbonyl (a double bond between a carbon and an oxygen) and an ether group (an oxygen connected to two alkyl or aryl groups).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the trifluoromethyl group, and the carboxylate ester . The trifluoromethyl group is known to be electron-withdrawing, which could influence the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group and the carboxylate ester . The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the carboxylate ester . For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which could influence its solubility and stability .Aplicaciones Científicas De Investigación
- Fluorine Incorporation : Organofluorine compounds, including those with trifluoromethyl groups, exhibit unique behaviors. Fluorine-containing molecules constitute over 50% of best-selling FDA-approved drugs . Researchers explore the pharmacological potential of this compound in drug design and optimization.
- Suzuki–Miyaura Coupling : The trifluoromethyl group can participate in Suzuki–Miyaura cross-coupling reactions. These reactions join chemically diverse fragments, forming carbon–carbon bonds under mild conditions. The stability and benign nature of organoboron reagents make them valuable in this process .
- Polymer Synthesis : Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate can be used to prepare poly(trifluoromethylpyrrole). This polymer may find applications in protective coatings due to its chemical inertness and wear resistance .
- Horner-Wadsworth-Emmons Reaction : The compound can participate in this reaction, which is useful for constructing carbon–carbon double bonds. It plays a role in creating complex molecular structures .
- Peptidyl–Prolyl Cis–Trans Isomerases (PPIases) : These enzymes are potential drug targets. Both trifluoromethyl and methyl groups enhance lipophilicity, affecting the binding affinity of peptide-based inhibitors .
Medicinal Chemistry and Drug Development
Transition Metal Catalysis
Materials Science and Coatings
Organic Synthesis
Peptide-Based Inhibitors
Mecanismo De Acción
Target of Action
It’s worth noting that pyrrolidine derivatives, which share a similar structure to this compound, have been reported to exhibit target selectivity .
Mode of Action
Compounds with trifluoromethyl groups are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
It’s worth noting that fluorinated drugs have been reported to undergo microbial degradation, which could potentially impact various biochemical pathways .
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Result of Action
It’s worth noting that trifluoromethyl-substituted prolines have been reported to introduce potential perturbations in protein stability and dynamics .
Action Environment
It’s known that the stability of organoboron compounds, which are often used in reactions involving trifluoromethyl groups, can be influenced by air and moisture .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6(12)4-2-3-11-5(4)7(8,9)10/h2-3,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREJVHZMQZKVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2739736.png)
![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2739737.png)
![(3Z)-6-chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2739739.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2739742.png)
![5-chloro-N-[(5-ethylthiophen-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2739744.png)

![(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride](/img/structure/B2739750.png)
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2739751.png)
![10-Methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride](/img/structure/B2739752.png)


![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/no-structure.png)
![(E)-4-(Dimethylamino)-N-[3-(2-fluorophenoxy)butan-2-yl]but-2-enamide](/img/structure/B2739758.png)